Vancomycin hydrochloride Vancomycin hydrochloride Vancomycin hydrochloride is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as infections caused by Clostridium difficile and Staphylococcus aureus.
Clostridium difficile and Staphylococcus aureus are bacteria that can cause opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
Vancomycin Hydrochloride is the hydrochloride salt of vancomycin, a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to RISTOCETIN that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear.
Brand Name: Vulcanchem
CAS No.: 1404-93-9
VCID: VC0007590
InChI: InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1
SMILES: CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Molecular Formula: C66H76Cl3N9O24
Molecular Weight: 1485.7 g/mol

Vancomycin hydrochloride

CAS No.: 1404-93-9

Cat. No.: VC0007590

Molecular Formula: C66H76Cl3N9O24

Molecular Weight: 1485.7 g/mol

* For research use only. Not for human or veterinary use.

Vancomycin hydrochloride - 1404-93-9

CAS No. 1404-93-9
Molecular Formula C66H76Cl3N9O24
Molecular Weight 1485.7 g/mol
IUPAC Name 48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1
Standard InChI Key LCTORFDMHNKUSG-VSPPCZCGSA-N
Isomeric SMILES CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
SMILES CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Canonical SMILES CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Chemical Identity and Structural Characteristics

Molecular Architecture

Vancomycin hydrochloride’s complex structure was definitively characterized through NMR and mass spectrometry (MS) studies . The molecule consists of a seven-membered peptide backbone cross-linked by ether bonds, with attached sugar moieties that enhance solubility and target binding. Key features include:

  • A central aglycone core with chlorine atoms at positions 10 and 19 .

  • A disaccharide unit comprising β-D-glucopyranosyl and α-L-lyso-hexopyranosyl residues .

  • Functional groups critical for bacterial binding: carboxyl, amide, and hydroxyl groups .

The stereochemical configuration is defined as (Sα)(3S,6R,7R,22R,23S,26S,36R,38αR)(S\alpha)-(3S, 6R, 7R, 22R, 23S, 26S, 36R, 38\alpha R), ensuring precise interaction with bacterial cell wall precursors .

Physicochemical Properties

Table 1 summarizes key physical and chemical properties derived from experimental data :

PropertyValue
Melting Point>190°C (decomposition)
Optical Rotation ([α]D20[\alpha]_D^{20})-30° to -40° (c=1 in H2_2O)
Solubility50 mg/mL in water; slight in methanol
pH (50 g/L)2.5–4.5
HygroscopicityHigh

The compound’s water solubility (50 mg/mL) and stability under refrigeration (2–8°C) facilitate intravenous formulations, while its hygroscopic nature necessitates airtight storage .

Mechanism of Action and Antimicrobial Spectrum

Inhibition of Cell Wall Synthesis

Vancomycin hydrochloride binds with high affinity to the D-alanyl-D-alanine terminus of lipid II, a peptidoglycan precursor, via five hydrogen bonds (Figure 1) . This interaction:

  • Blocks transglycosylation and transpeptidation reactions.

  • Disrupts cross-linking in the peptidoglycan layer.

  • Induces osmotic lysis through cell wall defects .

Spectrum of Activity

The antibiotic demonstrates bactericidal effects against:

  • Methicillin-resistant Staphylococcus aureus (MRSA) .

  • Coagulase-negative staphylococci (e.g., S. epidermidis) .

  • Enterococci (including E. faecalis and E. faecium) .

  • Clostridioides difficile (oral administration for colitis) .

Notably, it lacks activity against Gram-negative bacteria due to inability to penetrate their outer membrane .

Pharmacokinetic Profile and Clinical Pharmacodynamics

Absorption and Distribution

  • Oral Bioavailability: <5%, limiting oral use to gastrointestinal infections .

  • Intravenous Administration: Achieves peak serum concentrations of 25–50 mg/L after a 1 g dose, with a volume of distribution (VdV_d) of 0.43–1.25 L/kg .

  • Tissue Penetration: Effective concentrations in pleural, pericardial, and synovial fluids; cerebrospinal fluid penetration occurs only with meningeal inflammation .

Metabolism and Excretion

  • Protein Binding: 55% .

  • Half-Life: 6 hours in normal renal function, extending to 7.5 days in severe renal impairment .

  • Elimination: 80–90% excreted unchanged in urine within 24 hours; negligible biliary clearance .

Clinical Applications and Therapeutic Guidelines

Indications

Vancomycin hydrochloride is first-line therapy for:

  • MRSA Infections: Including bacteremia, endocarditis, and osteomyelitis .

  • Penicillin-Resistant Pneumococcal Meningitis .

  • Surgical Prophylaxis: In β-lactam-allergic patients undergoing major procedures .

Dosing Considerations

  • Renal Adjustment:

    Dose (mg)=15×Body Weight (kg)×Serum Creatinine (mg/dL)\text{Dose (mg)} = 15 \times \text{Body Weight (kg)} \times \text{Serum Creatinine (mg/dL)}
  • Therapeutic Drug Monitoring: Target trough concentrations of 10–20 mg/L for severe infections .

Innovations in Sustained-Release Formulations

Dual Sustained-Release Hydrogel System

A 2022 study developed Van/SBA-15/CS-GP-SA, combining mesoporous silica (SBA-15) and chitosan-sodium alginate hydrogel for jaw defect repair :

Key Findings:

  • Encapsulation Efficiency: 36.8% for vancomycin in SBA-15 .

  • Release Kinetics:

    • Burst release (40% within 4 days).

    • Cumulative release of 84% over 30 days .

  • Biocompatibility: No cytotoxicity observed in CCK-8 assays (p > 0.05 vs. controls) .

Table 2 compares release profiles of different formulations :

FormulationCumulative Release (Day 15)Cumulative Release (Day 30)
Van/SBA-1594.6% ± 1.3799.1% ± 0.13
Van/CS-GP-SA83.7% ± 2.1093.0% ± 0.47
Van/SBA-15/CS-GP-SA73.0% ± 1.7684.0% ± 0.64

Structural Elucidation Through Advanced Analytical Techniques

NMR and MS Characterization

A 2021 study confirmed vancomycin’s structure through :

  • 1H NMR^1\text{H NMR}: Identified 44 proton environments, including aromatic signals at δ 6.8–7.2 ppm from chlorine-substituted rings .

  • 13C NMR^13\text{C NMR}: Detected 66 carbons, with glycosidic carbons at 100–110 ppm .

  • High-Resolution MS: Observed [M+H]+^+ ion at m/z 1486.71, matching theoretical mass .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator